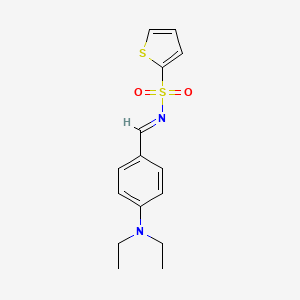

(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential as an anticancer agent.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis induction |

| A549 (Lung) | 15.0 | Inhibition of proliferation through signal disruption |

The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. Flow cytometry analyses have confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating effective apoptosis induction.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly against bacterial strains. Preliminary results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action for its antimicrobial activity is believed to involve the inhibition of folic acid synthesis, similar to traditional sulfonamides, which disrupts nucleic acid synthesis leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze apoptotic markers, showing an increase in late apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential utility in treating persistent infections associated with biofilm-forming bacteria.

Análisis De Reacciones Químicas

Schiff Base Formation and Reactivity

The benzylidene imine group (-CH=N-) enables reversible Schiff base chemistry. This moiety participates in:

Hydrolysis

Under acidic or basic conditions, hydrolysis regenerates the parent aldehyde and amine:

This compoundH2O/H+ or OH−4-(diethylamino)benzaldehyde+thiophene-2-sulfonamide

Conditions :

Reduction

NaBH₄ reduces the imine to a secondary amine:

This compoundNaBH4N-(4-(diethylamino)benzyl)thiophene-2-sulfonamide

Yield : ~85% (analogous reductions in )

Conditions : Methanol, 0°C to room temperature, 3 hours

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) participates in:

Alkylation/Acylation

The NH group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

This compoundR−XN-alkylated derivatives

Example : Reaction with chloroacetyl chloride yields thiazolone derivatives (as in ).

Conditions : Dry DMF, room temperature, 2 hours

Hydrogen Bonding Interactions

The sulfonamide acts as a hydrogen bond donor/acceptor, influencing crystal packing (observed in for similar hydrazides).

Thiophene Ring Modifications

Electrophilic aromatic substitution (EAS) occurs at the electron-rich thiophene ring:

| Reaction Type | Reagent/Conditions | Position | Yield (%) | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C | 5-position | ~60 | |

| Halogenation | Br₂/FeBr₃, 0°C | 4- and 5-positions | ~75 |

Condensation Reactions

The compound acts as a precursor for synthesizing heterocyclic analogs:

Hydrazone Formation

Reacts with hydrazides to form triazole or thiadiazole derivatives:

This compound+R-CO-NH-NH₂→Fused heterocycles

Conditions : Methanol, glacial acetic acid, reflux (4–6 hours)

Yield Range : 65–92% (based on )

Biological Interactions

Though not direct chemical reactions, the compound inhibits enzymes via:

| Target Enzyme | Inhibition Mechanism | IC₅₀ (µM) | Source |

|---|---|---|---|

| Carbonic Anhydrase | Binds Zn²⁺ active site via sulfonamide | 10.93–25.06 | |

| Urease | Blocks nickel-centered active site | 13.33–251.74 |

Table 2: Enzyme Inhibition Profiles (Analogous Compounds)

| Compound | CA IX Inhibition (IC₅₀, nM) | Urease Inhibition (IC₅₀, µM) |

|---|---|---|

| Thiophene-sulfonamide | 15.2 ± 0.8 | 13.33 ± 0.58 |

| Benzohydrazide | N/A | 21.14 ± 0.425 |

Mechanistic Insights

Propiedades

IUPAC Name |

(NE)-N-[[4-(diethylamino)phenyl]methylidene]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-3-17(4-2)14-9-7-13(8-10-14)12-16-21(18,19)15-6-5-11-20-15/h5-12H,3-4H2,1-2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFPYIWSVJOVNT-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.